1-(1,3-benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol is a synthetic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. The compound consists of a benzodioxole moiety fused with a pyrrole ring, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde.
Pyrrole Ring Formation: The pyrrole ring is constructed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling Reactions: The benzodioxole and pyrrole intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized derivatives with altered biological activity.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors, making it a candidate for drug discovery.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound modulates biochemical pathways by binding to active sites, inhibiting enzyme activity, or altering receptor function. For instance, it may inhibit tubulin polymerization, leading to mitotic blockade and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Exhibits different reactivity due to the presence of a nitro group.
1,3-Benzodioxol-5-ol: A simpler structure with diverse biological activities.
The uniqueness of this compound lies in its combined benzodioxole and pyrrole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-imino-4-phenyl-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-17-16(11-4-2-1-3-5-11)13(20)9-19(17)12-6-7-14-15(8-12)22-10-21-14/h1-8,18,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJDTJVGOTZACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.